molecular formula C15H18BrNO3 B268135 N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine

Cat. No. B268135
M. Wt: 340.21 g/mol
InChI Key: VEIWHHOTUHBODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine, also known as BEMFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BEMFA belongs to the class of benzylamine compounds and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine is not fully understood. However, it has been suggested that N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine may act by modulating the activity of certain enzymes and receptors in the body. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. In addition, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine in lab experiments is its high potency and selectivity. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to exhibit potent anti-inflammatory and anti-cancer properties at relatively low concentrations. However, one of the limitations of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine. One area of research is the development of more efficient synthesis methods for N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine and its derivatives. Another area of research is the investigation of the potential therapeutic applications of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine-based drug delivery systems could enhance its therapeutic potential and reduce its limitations.

Synthesis Methods

The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine involves the reaction between 3-bromo-5-ethoxy-4-methoxybenzaldehyde and 2-furylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine as the final product.

Scientific Research Applications

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C15H18BrNO3/c1-3-19-14-8-11(7-13(16)15(14)18-2)9-17-10-12-5-4-6-20-12/h4-8,17H,3,9-10H2,1-2H3

InChI Key

VEIWHHOTUHBODN-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OC

Origin of Product

United States

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